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PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt) -

PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt)

Catalog Number: EVT-1446670
CAS Number:
Molecular Formula: C21H54N4O22P4
Molecular Weight: 838.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Inositol phospholipid species are membrane-bound signaling molecules that have been implicated in almost all aspects of cellular physiology, including cellular growth, metabolism, proliferation, and survival.
The phosphatidylinositol (PtdIns) phosphates represent a small percentage of total membrane phospholipids. However, they play a critical role in the generation and transmission of cellular signals. PtdIns-(3,4,5)-P3, also known as PIP3, is resistant to cleavage by PI-specific phospholipase C (PLC). Thus, it is likely to function in signal transduction as a modulator in its own right, rather than as a source of inositol tetraphosphates. PIP3 can serve as an anchor for the binding of signal transduction proteins bearing pleckstrin homology (PH) domains. Protein binding to PIP3 is important for cytoskeletal rearrangement and membrane trafficking. PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) is a synthetic analog of natural PIP3 with C6:0 fatty acids at the sn-1 and sn-2 positions. The compound features the same inositol and diacylglycerol (DAG) stereochemistry as that of the natural compound. The short fatty acid chains of this analog give it different physical properties from naturally-occurring PIP3, including higher solubility in aqueous media.
Overview

Phosphatidylinositol 3,4,5-trisphosphate (PtdIns(3,4,5)P3) is a significant phospholipid involved in various cellular signaling pathways, particularly those related to insulin signaling and glucose metabolism. The compound PtdIns(3,4,5)P3 (1,2-dihexanoyl) (ammonium salt) is a derivative of PtdIns(3,4,5)P3 that incorporates dihexanoyl chains and an ammonium salt form to enhance its solubility and biological activity. This modification is crucial for studying the lipid's role in cellular processes.

Source

PtdIns(3,4,5)P3 is synthesized primarily by the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2) through the action of class I phosphoinositide 3-kinases (PI3Ks). This process is stimulated by various extracellular signals such as growth factors and hormones. The compound can also be derived from synthetic routes that incorporate specific fatty acid chains to modify its physical properties for experimental use.

Classification

PtdIns(3,4,5)P3 belongs to the class of phosphoinositides, which are phosphorylated derivatives of phosphatidylinositol. It is classified based on its structure as a trisphosphate derivative with specific roles in signal transduction pathways.

Synthesis Analysis

Methods

The synthesis of PtdIns(3,4,5)P3 (1,2-dihexanoyl) (ammonium salt) can be achieved through several methods:

  1. Chemical Synthesis: This involves the regioselective phosphorylation of PtdIns(4,5)P2 using class I PI3Ks. Specific synthetic protocols may involve the use of protected intermediates and subsequent deprotection steps to yield the desired product with dihexanoyl chains.
  2. Biological Synthesis: In biological systems, PtdIns(3,4,5)P3 is generated from PtdIns(4,5)P2 via the action of PI3Ks in response to growth factor stimulation. This natural pathway can also be mimicked in vitro using recombinant enzymes.

Technical Details

The synthesis typically requires:

  • Reagents: Phosphatidylinositol derivatives and ATP.
  • Enzymes: Class I PI3K isoforms such as p110α or p110β.
  • Conditions: Optimal pH and temperature for enzyme activity.
Molecular Structure Analysis

Structure

The molecular structure of PtdIns(3,4,5)P3 consists of a glycerol backbone with three fatty acid tails and a phosphorylated inositol ring. The specific structure of the ammonium salt form includes an ammonium group that enhances solubility:

  • Chemical Formula: C18_{18}H36_{36}N1_{1}O12_{12}P1_{1}
  • Molecular Weight: Approximately 507.45 g/mol.

Data

The compound's structural characteristics allow it to interact with various signaling proteins through its phosphate groups.

Chemical Reactions Analysis

Reactions

PtdIns(3,4,5)P3 participates in several key reactions:

  1. Synthesis Reaction:
    Phosphatidylinositol 4 5 bisphosphate+ATPPI3KPhosphatidylinositol 3 4 5 trisphosphate+ADP\text{Phosphatidylinositol 4 5 bisphosphate}+\text{ATP}\xrightarrow{\text{PI3K}}\text{Phosphatidylinositol 3 4 5 trisphosphate}+\text{ADP}
  2. Dephosphorylation Reaction:
    PtdIns(3,4,5)P3 can be dephosphorylated back to PtdIns(4,5)P2 by various phosphatases such as PTEN and SHIP1.

Technical Details

These reactions are crucial for regulating intracellular signaling pathways and maintaining cellular homeostasis.

Mechanism of Action

Process

The mechanism of action of PtdIns(3,4,5)P3 involves its binding to pleckstrin homology domains in various proteins such as Akt (protein kinase B). This binding triggers a cascade of downstream signaling events:

  1. Binding: PtdIns(3,4,5)P3 binds to Akt at the plasma membrane.
  2. Activation: This interaction leads to phosphorylation by PDK1 (pyruvate dehydrogenase kinase 1), fully activating Akt.
  3. Signal Transduction: Activated Akt mediates various cellular responses including cell survival and growth.

Data

The concentration of PtdIns(3,4,5)P3 can increase up to 500-fold in response to extracellular signals.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a viscous liquid or oily substance.
  • Solubility: Soluble in organic solvents due to its lipid nature; enhanced solubility in aqueous solutions when formulated as an ammonium salt.

Chemical Properties

  • Stability: Sensitive to hydrolysis; must be stored under anhydrous conditions.
  • Reactivity: Reacts with phosphatases leading to dephosphorylation; involved in lipid-protein interactions.
Applications

Scientific Uses

PtdIns(3,4,5)P3 (1,2-dihexanoyl) (ammonium salt) has diverse applications in scientific research:

  • Cell Signaling Studies: Used as a tool to investigate insulin signaling pathways and other growth factor responses.
  • Biochemical Assays: Employed in assays to measure PI3K activity or the effects of inhibitors on signaling pathways.
  • Cellular Biology Research: Utilized in studies examining membrane dynamics and cellular responses to external stimuli.
Introduction to Phosphoinositides and Signaling Lipids

Overview of Phosphatidylinositol Phosphates in Cellular Signaling

Phosphatidylinositol phosphates (PIPs), collectively termed phosphoinositides, represent a critically important family of signaling lipids in eukaryotic cells. Derived from phosphatidylinositol (PtdIns), these lipids are characterized by phosphorylation patterns on the inositol headgroup at positions D3, D4, and/or D5, generating seven distinct molecular species [3] [4]. Despite constituting only a minor fraction (approximately 1%) of total cellular phospholipids, phosphoinositides exert outsized influence on virtually all aspects of cell physiology, including membrane dynamics, vesicular trafficking, cytoskeletal reorganization, and signal transduction [3] [4]. Each phosphoinositide exhibits a characteristic subcellular distribution: PtdIns4P predominantly localizes to the Golgi apparatus, PtdIns3P marks early endosomes, and PtdIns(4,5)P₂ is enriched at the plasma membrane. This compartment-specific enrichment is tightly regulated by the opposing actions of lipid kinases and phosphatases, creating identity codes that recruit specific effector proteins to organelle membranes [3].

Role of PtdIns-(3,4,5)-P₃ (PIP₃) as a Second Messenger

Among the phosphoinositides, phosphatidylinositol-3,4,5-trisphosphate (PtdIns(3,4,5)P₃ or PIP₃) functions as a pivotal second messenger in growth factor and insulin signaling pathways. Under basal conditions, PIP₃ is virtually undetectable in resting mammalian cells, constituting a mere 0.0001% of plasma membrane lipids [1] [2]. However, upon receptor tyrosine kinase (RTK) or G-protein coupled receptor (GPCR) activation, class I phosphoinositide 3-kinases (PI3Ks) are recruited and phosphorylate PtdIns(4,5)P₂ at the D3 position, triggering a rapid, transient 500-fold increase in PIP₃ concentration within the inner leaflet of the plasma membrane [1] [5]. This lipid surge serves as a membrane docking platform, recruiting pleckstrin homology (PH) domain-containing proteins. Key effectors include:

  • Protein Kinase B (Akt): PIP₃ binding induces Akt conformational changes and facilitates its phosphorylation/activation by PDK1 (at Thr308) and mTORC2 (at Ser473), initiating survival, proliferation, and metabolic responses [1] [5].
  • Phosphoinositide-Dependent Kinase 1 (PDK1): Direct PIP₃ binding localizes PDK1 to the membrane, enabling Akt phosphorylation [1] [2].
  • Guanine Nucleotide Exchange Factors (e.g., GRP1, ARNO): PIP₃ binding activates these regulators of small GTPases (e.g., ARF, Rac), influencing cytoskeletal dynamics and membrane trafficking [1] [2].

PIP₃ signaling is terminated rapidly by lipid phosphatases: PTEN (phosphatase and tensin homolog) dephosphorylates the D3 position to regenerate PtdIns(4,5)P₂, while SHIP1/2 (SH2-containing inositol 5-phosphatases) remove the D5 phosphate to produce PtdIns(3,4)P₂ [1] [5]. Dysregulation of this tightly controlled PIP₃ metabolism is a hallmark of major diseases, including cancer, diabetes, and inflammation [1] [5].

Rationale for Synthetic Analog Development: Stability and Solubility Challenges

The study of native PIP₃ presents significant experimental challenges that hinder biochemical and biophysical research. Its inherent instability arises from rapid hydrolysis by endogenous lipid phosphatases (PTEN, SHIP) and lipid kinases that further metabolize it [1] [5]. Furthermore, the long, saturated fatty acyl chains (typically stearic acid in SN1 and arachidonic acid in SN2 in mammals) render native PIP₃ highly hydrophobic and insoluble in aqueous buffers, complicating delivery to cells or use in cell-free assays [1] [4]. These properties severely limit:

  • Structural Studies: Difficulty in obtaining homogeneous samples for NMR or X-ray crystallography.
  • Biophysical Characterization: Challenges in measuring binding affinities (e.g., by Surface Plasmon Resonance or Isothermal Titration Calorimetry) in membrane-mimetic environments.
  • Enzyme Kinetics: Complications in performing detailed in vitro analyses of PIP₃-producing or -degrading enzymes.
  • Cellular Studies: Inefficient and poorly controlled delivery into live cells.

To overcome these limitations, chemically modified analogs like PtdIns-(3,4,5)-P₃ (1,2-dihexanoyl) (ammonium salt) were strategically designed. This analog replaces the natural long-chain fatty acids with shorter, saturated hexanoyl (C6:0) chains at the sn-1 and sn-2 positions of the glycerol backbone. The ammonium salt form enhances solubility in aqueous/organic solvent mixtures critical for experimental handling and storage [4].

Table 1: Key Properties of Native PIP₃ vs. Dihexanoyl PIP₃ Analog

PropertyNative PIP₃ (e.g., 18:0/20:4)PtdIns-(3,4,5)-P₃ (1,2-dihexanoyl)Advantage of Analog
Fatty Acyl ChainsLong-chain (C18, C20)Short-chain (C6, C6)Increased Solubility
Solubility in WaterExtremely LowModerate (with ammonium salt)Easier Handling in Assays
Susceptibility to Lipases/PhosphatasesHighLikely Reduced (Shorter chains alter membrane incorporation kinetics)Enhanced Stability
Membrane IncorporationEfficientPotentially Altered Kinetics/DepthUseful for specific delivery studies
Aggregation TendencyHigh (Micelles/Liposomes)Lower (forms smaller micelles)Improved Homogeneity in Solution

Properties

Product Name

PtdIns-(3,4,5)-P3 (1,2-dihexanoyl) (ammonium salt)

IUPAC Name

tetraazanium;[(1S,2S,4S,5R)-3-[[(2R)-2,3-di(hexanoyloxy)propoxy]-oxidophosphoryl]oxy-2,4-dihydroxy-5,6-bis[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate

Molecular Formula

C21H54N4O22P4

Molecular Weight

838.6 g/mol

InChI

InChI=1S/C21H42O22P4.4H3N/c1-3-5-7-9-14(22)37-11-13(39-15(23)10-8-6-4-2)12-38-47(35,36)43-18-16(24)19(40-44(26,27)28)21(42-46(32,33)34)20(17(18)25)41-45(29,30)31;;;;/h13,16-21,24-25H,3-12H2,1-2H3,(H,35,36)(H2,26,27,28)(H2,29,30,31)(H2,32,33,34);4*1H3/t13-,16+,17+,18?,19-,20+,21?;;;;/m1..../s1

InChI Key

YTZPLJSHLDNARZ-XLCQVJATSA-N

SMILES

CCCCCC(=O)OCC(COP(=O)([O-])OC1C(C(C(C(C1O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O)OC(=O)CCCCC.[NH4+].[NH4+].[NH4+].[NH4+]

Synonyms

DHPI-3,4,5-P3;Phosphatidylinositol-3,4,5-triphosphate C-6;PIP3C-16

Canonical SMILES

CCCCCC(=O)OCC(COP(=O)([O-])OC1C(C(C(C(C1O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O)OC(=O)CCCCC.[NH4+].[NH4+].[NH4+].[NH4+]

Isomeric SMILES

CCCCCC(=O)OC[C@H](COP(=O)([O-])OC1[C@@H]([C@H](C([C@H]([C@H]1O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O)OC(=O)CCCCC.[NH4+].[NH4+].[NH4+].[NH4+]

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